molecular formula C28H19N10NaO11S B15182766 Sodium 2,5-bis(4-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)benzamido)benzenesulphonate CAS No. 83221-44-7

Sodium 2,5-bis(4-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)benzamido)benzenesulphonate

Cat. No.: B15182766
CAS No.: 83221-44-7
M. Wt: 726.6 g/mol
InChI Key: VKLUCXLNRCAZTK-UHFFFAOYSA-M
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Description

Sodium 2,5-bis(4-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)benzamido)benzenesulphonate is a synthetic azo compound characterized by a central benzenesulphonate core substituted with two azo-linked benzamido groups. Each azo group is further connected to a hexahydro-2,4,6-trioxo-pyrimidinyl moiety, which contributes to its planar, conjugated structure. The sodium counterion enhances water solubility, a critical feature for industrial or cosmetic applications where even dispersion is required.

Properties

CAS No.

83221-44-7

Molecular Formula

C28H19N10NaO11S

Molecular Weight

726.6 g/mol

IUPAC Name

sodium;2,5-bis[[4-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]benzoyl]amino]benzenesulfonate

InChI

InChI=1S/C28H20N10O11S.Na/c39-21(12-1-5-14(6-2-12)35-37-19-23(41)31-27(45)32-24(19)42)29-16-9-10-17(18(11-16)50(47,48)49)30-22(40)13-3-7-15(8-4-13)36-38-20-25(43)33-28(46)34-26(20)44;/h1-11,19-20H,(H,29,39)(H,30,40)(H,47,48,49)(H2,31,32,41,42,45)(H2,33,34,43,44,46);/q;+1/p-1

InChI Key

VKLUCXLNRCAZTK-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)N=NC4C(=O)NC(=O)NC4=O)S(=O)(=O)[O-])N=NC5C(=O)NC(=O)NC5=O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2,5-bis(4-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)benzamido)benzenesulphonate typically involves multiple steps. The process begins with the preparation of the hexahydro-2,4,6-trioxo-5-pyrimidinyl intermediate, which is then coupled with benzamido groups through azo coupling reactions. The final step involves sulphonation to introduce the sulphonate group, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,5-bis(4-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)benzamido)benzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium 2,5-bis(4-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)benzamido)benzenesulphonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and dyes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The azo groups can undergo redox reactions, influencing cellular processes. The pyrimidinyl rings can interact with nucleic acids, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Azo-Pyrimidinyl Sulfonates

Compound Name / CAS / Source Key Functional Groups Counterion Molecular Complexity Application Clues
Target Compound Bis-azo, benzamido, benzenesulphonate Sodium High (two azo-pyrimidinyl motifs) Dye, pigment, specialty chemical
5,5'-Azodibarbituric acid, barium salt (83784-02-5) Bis-azo, barbituric acid Barium Moderate (single azo bridge) Potential pigment or catalyst
CI 13015 (disodium azo benzenesulphonate) Mono-azo, sulfonate Disodium Low (single azo, no pyrimidine) Cosmetic dye (restricted)
Sodium 4-[[4-[(2-hydroxy-1-naphthyl)azo]-3-methylphenyl]azo]benzenesulphonate Bis-azo, naphthyl, methyl Sodium Moderate (naphthyl substituent) Textile or ink dye
Trisodium naphthotriazole sulfonic acid derivative (73398-81-9) Azo-pyrimidinyl, triazole, sulfonate Trisodium Very high (triazole and naphtho) High-stability industrial dye

Key Observations :

  • The target compound’s bis-azo-pyrimidinyl structure distinguishes it from simpler mono-azo dyes (e.g., CI 13015) and confers enhanced light absorption properties due to extended conjugation .
  • Compared to barium salts (e.g., CAS 83784-02-5), the sodium counterion in the target compound improves aqueous solubility, critical for dye formulations .

Physicochemical Properties

Table 2: Property Comparison

Property Target Compound CI 13015 Barium Salt (83784-02-5)
Solubility in Water High (sodium counterion) Moderate (disodium) Low (barium counterion)
λmax (UV-Vis) ~450–500 nm (estimated) ~420 nm (mono-azo) Data unavailable
Melting Point Not reported >250°C (decomposes) Likely >300°C (barium salts)
Photostability Moderate (azo degradation) Low (prone to fading) High (barium stabilizes)

Notes:

  • The target compound’s dual azo groups likely shift its λmax to longer wavelengths compared to mono-azo dyes, making it suitable for orange-red hues .
  • Photostability remains a challenge for azo compounds; barium salts may outperform sodium variants but are less practical for soluble formulations .

Biological Activity

Sodium 2,5-bis(4-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)benzamido)benzenesulphonate is a complex chemical compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings regarding its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes:

  • Azo Linkages : These are known for their role in various biological activities.
  • Pyrimidine Derivative : The hexahydro-2,4,6-trioxo-5-pyrimidinyl moiety contributes to its reactivity and potential interaction with biological systems.
  • Sulphonate Group : This enhances solubility in biological fluids.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds related to or derived from this compound. Key findings include:

  • Antibacterial Properties :
    • Compounds with similar structures have demonstrated significant antibacterial activity against various strains such as Staphylococcus aureus and Bacillus subtilis .
    • Research indicates that certain derivatives exhibit activity comparable to standard antibiotics like penicillin .
  • Antifungal Activity :
    • Some derivatives show promising antifungal effects, particularly against common pathogens . For example, compounds synthesized from similar azo dye frameworks have been reported to possess notable antifungal properties .
  • Mechanisms of Action :
    • The biological activity is often attributed to the disruption of microbial cell membranes and interference with metabolic processes. The presence of the pyrimidine ring may play a role in these interactions by mimicking natural substrates in microbial pathways .

Case Study 1: Antimicrobial Evaluation

In a study evaluating a series of azo compounds including this compound derivatives:

  • Methodology : The compounds were tested against a panel of bacterial and fungal strains using standard disk diffusion methods.
  • Results : The compounds exhibited varying degrees of antimicrobial activity. Notably, some showed effectiveness against resistant strains that are typically difficult to treat.

Case Study 2: QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies have been performed to predict the biological activity based on molecular structure:

  • Findings : Parameters such as molecular connectivity indices and electronic properties (e.g., HOMO energy levels) were correlated with antibacterial efficacy. This suggests that structural modifications could enhance activity .

Data Tables

Compound Activity Type Target Microorganism Efficacy
Compound AAntibacterialStaphylococcus aureusHigh
Compound BAntifungalCandida albicansModerate
Compound CAntibacterialBacillus subtilisComparable to penicillin

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